

Clinical Efficacy and Predictive Biomarkers of Elimusertib

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Compound Focus: Elimusertib

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The following table consolidates key efficacy data from clinical trials and highlights genomic alterations and other factors linked to treatment response.

Tumor Type / Context	Reported Efficacy Metrics	Associated Biomarkers & Genomic Alterations
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| **Various Advanced Solid Tumors** (Clinical trial, Basket expansion) | Disease Control Rate (DCR): 49.3% [1] Objective Response Rate (ORR): 4.5% [1] | DNA damage response (DDR) defects (tumor-agnostic) [2] [1] | | **Gynecologic Cancers** (Clinical trial, Basket expansion) | DCR: 59.5% [1] 6-month PFS: 27.8% (Ovarian Cancer) [2] | BRCA1/2 mutations [2] [3] | | **Tumors with ATM Loss** (Clinical trial) | DCR: 64.7% [3] 6-month PFS: 28% [3] ORR: 8.9% [2] | ATM protein loss (by IHC) [2] [3] | | **Preclinical Pediatric Solid Tumors** (PDX models) | Pronounced objective response rates, stronger than some standard chemotherapies [4] | Fusion oncoproteins (e.g., PAX3-FOXO1), oncogene amplifications (e.g., MYCN) [4] | | **PARP Inhibitor-Resistant Models** (Preclinical, PDX) | Prolonged event-free survival in 3 of 5 models [5] | Alterations in DDR genes (e.g., BRCA1/2, ATM) [5] |

Key Experimental Data and Protocols

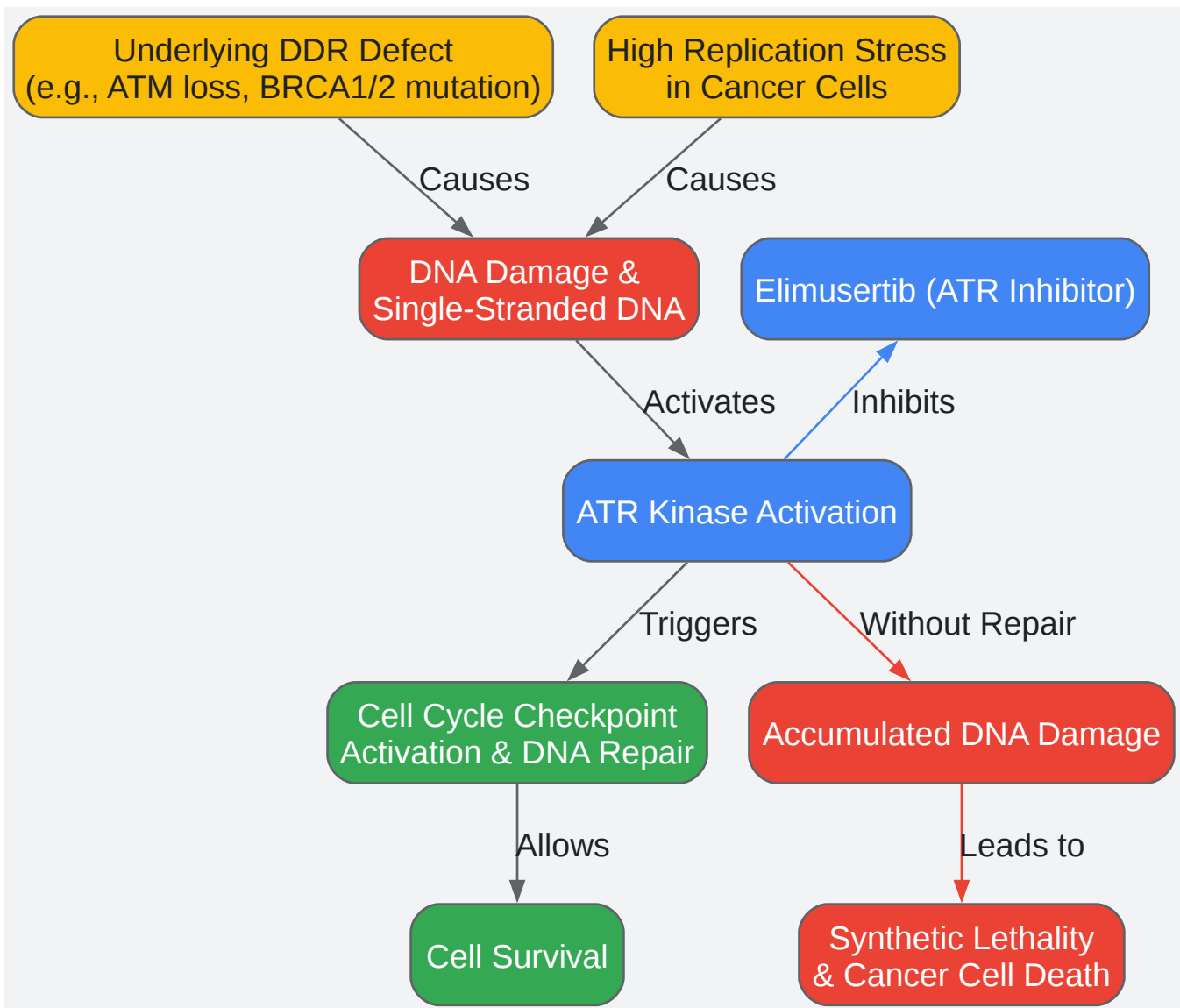
For research and development purposes, the table below outlines the core experimental designs from which the above data were generated.

Study Focus	Model / Population	Elimusertib Dosing Regimen	Primary Endpoints & Assessment Methods
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| **Clinical Basket Trial** [2] [3] [1] | 143 patients with advanced solid tumors and DDR defects (gynecologic, prostate, colorectal, breast, ATM loss). | 40 mg twice daily, 3 days on/4 days off per week [2] [3]. **Alternative schedule:** 3 days on/11 days off [2] [3]. | **Safety:** Incidence and severity of treatment-emergent adverse events (TEAEs), graded by CTCAE [2] [3]. **Efficacy:** Objective Response (ORR) and Disease Control Rate (DCR) per **RECIST v1.1** [2] [3] [1]. | | **Preclinical Biomarker Identification** [4] | 32 patient-derived xenograft (PDX) models of pediatric solid tumors (e.g., rhabdomyosarcoma, neuroblastoma). | Regimens based on those used in clinical trials [4]. | **Antitumor Activity:** Objective response rates in PDX models, compared to standard-of-care chemotherapies [4]. **Biomarker Analysis:** Molecular characterization (e.g., protein expression, genomic alterations) of responders vs. non-responders [4]. | | **Mechanism & Combination Therapy** [5] | 21 PDX models with various DDR alterations, including PARP inhibitor-resistant models. | Monotherapy and combination with niraparib (PARPi) or copanlisib (PI3Ki) [5]. | **Efficacy:** Event-free survival (EFS, time for tumor to double) in PDX models [5]. **Pharmacodynamics:** Immunoblotting for DNA damage markers (e.g., γ H2AX, pRAD51) and pathway signaling [5]. |

DNA Damage Response Pathway and Elimusertib Mechanism

Elimusertib is a potent and selective inhibitor of the ATR kinase. ATR is a central kinase activated in response to DNA damage and replication stress. In cancer cells with underlying DDR defects (e.g., in ATM, BRCA1/2), inhibiting ATR creates a state of "synthetic lethality," where the simultaneous disruption of two DNA repair pathways leads to catastrophic DNA damage and cell death. The following diagram illustrates this key mechanism of action.



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Key Research Implications

- **Biomarker Discovery is Evolving:** While ATM loss and BRCA1/2 defects show promise, their association with survival outcomes is not always straightforward [1]. Research is actively seeking more robust predictive biomarkers, such as early changes in circulating tumor DNA (ctDNA) [1].
- **Consider Alternative Dosing:** The alternative schedule (3 days on/11 days off) demonstrated reduced hematologic toxicity while maintaining efficacy in patients with ATM alterations [2] [3]. This is a critical consideration for clinical development and patient management.
- **Combination Therapy is Promising:** Preclinical data strongly supports combining **Elimusertib** with other agents, such as PARP inhibitors, even in models resistant to PARP inhibitors alone [2] [5]. This

suggests a viable pathway to overcome treatment resistance.

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